Biochemical BTK Potency: ONO-WG-307 vs. Ibrutinib, CC-292, and Dasatinib
In a side‑by‑side tabulation of BTK inhibitors from a peer‑reviewed review, ONO‑WG‑307 exhibited an IC50 of 2 nM in isolated enzyme assays. This places it between ibrutinib (IC50 = 0.5 nM; irreversible Cys481 binder) and dasatinib (IC50 = 5 nM; reversible inhibitor), while approximately 4‑fold less potent than CC‑292 (IC50 < 0.5 nM) [1]. Notably, ONO‑WG‑307 is classified as a reversible inhibitor targeting Tyr223, whereas ibrutinib and CC‑292 are irreversible Cys481 binders—a mechanistic distinction with potential implications for resistance profiling [1].
| Evidence Dimension | Biochemical IC50 against BTK (isolated enzyme) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM; CC-292 IC50 < 0.5 nM; Dasatinib IC50 = 5 nM; LFM-A13 IC50 = 7.5 µM |
| Quantified Difference | 4‑fold less potent than ibrutinib; 2.5‑fold more potent than dasatinib |
| Conditions | Isolated BTK enzyme biochemical assay; source review Table I (Br J Haematol 2013) |
Why This Matters
Procurement decisions for enzymatic BTK studies must account for absolute potency and binding mechanism, as irreversible inhibitors like ibrutinib preclude washout experiments feasible with the reversible ONO-WG-307.
- [1] Aalbers AM, et al. Bruton tyrosine kinase inhibitors: a promising novel targeted treatment for B cell lymphomas. Br J Haematol. 2013;163(4):436–443. Table I. PMCID: PMC4444436. View Source
